3-(Phenylsulfanyl)but-3-en-1-ol
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Overview
Description
3-(Phenylthio)-3-butenol is an organic compound characterized by the presence of a phenylthio group attached to a butenol backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylthio)-3-butenol typically involves the reaction of phenylthiol with butenol derivatives under controlled conditions. One common method includes the nucleophilic substitution of a halogenated butenol with phenylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the production of 3-(Phenylthio)-3-butenol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Phenylthio)-3-butenol undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol or alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted butenol derivatives.
Scientific Research Applications
3-(Phenylthio)-3-butenol finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Phenylthio)-3-butenol involves its interaction with specific molecular targets and pathways. The phenylthio group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(Phenylthio)-3-butenone: Similar structure but with a ketone group instead of a hydroxyl group.
3-(Phenylthio)-1-propanol: Similar structure but with a shorter carbon chain.
3-(Phenylthio)-2-butanol: Similar structure but with the phenylthio group attached to a different carbon atom.
Uniqueness: 3-(Phenylthio)-3-butenol is unique due to the specific positioning of the phenylthio group and the hydroxyl group on the butenol backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
109553-20-0 |
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Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
3-phenylsulfanylbut-3-en-1-ol |
InChI |
InChI=1S/C10H12OS/c1-9(7-8-11)12-10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
InChI Key |
RALBLXHAMFTZGW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCO)SC1=CC=CC=C1 |
Origin of Product |
United States |
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